N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[3-(Diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative characterized by a diethylamino-propyl substituent at the N4 position and a methyl group at the N1 position of the heterocyclic core. For instance, similar compounds are synthesized by reacting halogenated pyrazolopyrimidine intermediates with primary or secondary amines under reflux conditions, often in solvents like acetonitrile or toluene .
This substituent may also influence target binding through hydrophobic interactions or charge modulation.
Properties
IUPAC Name |
N',N'-diethyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-4-19(5-2)8-6-7-14-12-11-9-17-18(3)13(11)16-10-15-12/h9-10H,4-8H2,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKNBBWUGXURSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=NN(C2=NC=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with N,N-diethylpropane-1,3-diamine under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can significantly improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, particularly CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of key pyrazolopyrimidin-4-amine derivatives, focusing on structural features, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazolopyrimidin-4-amine Derivatives
Structural and Functional Insights
A. Substituent Effects on Bioactivity
- N4 Modifications: The diethylamino-propyl group in the target compound may improve solubility and membrane permeability compared to simpler alkyl/aryl groups (e.g., methyl or benzyl in ) . Bulky or charged substituents (e.g., 4-fluorobenzyl in Compound V) enhance target specificity. Compound V shows potent anti-parasitic activity due to the electron-withdrawing fluorine atom, which stabilizes binding interactions .
C3 Modifications :
Key Research Findings and Contradictions
- Solubility vs. Activity Trade-off: While the diethylamino-propyl group improves solubility (as inferred from polymer studies in ), excessive bulkiness may reduce target binding efficiency compared to compact groups like benzyl .
- Substituent Position Specificity : C3 modifications are more impactful for kinase inhibition, whereas N4 changes primarily affect pharmacokinetics .
Biological Activity
N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often referred to as a pyrazolo-pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H27N5O
- Molecular Weight : 353.46 g/mol
- CAS Number : 223430-04-4
Research indicates that pyrazolo-pyrimidine derivatives like this compound exhibit their biological activity primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, these compounds have shown promising results as inhibitors of:
- BRAF(V600E) : A mutation commonly associated with melanoma and other cancers.
- EGFR : Epidermal growth factor receptor implicated in various cancers.
- Aurora-A Kinase : Involved in cell division and proliferation.
These mechanisms suggest potential applications in cancer therapy, particularly for tumors exhibiting these mutations or pathways.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives. For instance, compounds structurally similar to this compound have been shown to inhibit tumor growth in vitro and in vivo:
| Study | Compound | Target | Result |
|---|---|---|---|
| Pyrazole Derivative | BRAF(V600E) | Significant growth inhibition in melanoma cells | |
| Pyrazolo-Pyridine | Enteroviruses (EV-D68) | Broad-spectrum antiviral activity |
Anti-inflammatory and Antimicrobial Properties
In addition to antitumor effects, pyrazolo derivatives have demonstrated anti-inflammatory and antimicrobial activities. For example:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines has been observed in various models.
- Antimicrobial : Some derivatives exhibit activity against bacterial strains, suggesting their potential as antibiotic agents.
Case Studies
-
Antitumor Efficacy
- A study evaluated the efficacy of a related pyrazolo-pyrimidine compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.
-
Antiviral Activity
- Research on pyrazolopyridine compounds showed effective inhibition of enterovirus infections in cellular models, indicating potential for treating viral infections alongside cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
